N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-13(11-3-4-14-15(8-11)24-10-23-14)5-6-18-16(21)17(22)19-9-12-2-1-7-25-12/h1-4,7-8,13,20H,5-6,9-10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOHUFZRDODDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be reacted with various reagents to introduce the thiophene moiety and the ethanediamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The thiophene moiety may also contribute to the compound’s biological effects by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Structural Analogs in Falcipain-2 Inhibition
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl]Ethanediamide)
- Key Differences: QOD replaces the thiophen-2-ylmethyl group with a tetrahydroquinolinyl-ethyl chain.
- Activity: Demonstrated potent falcipain-2 inhibition due to its planar tetrahydroquinoline moiety, which enhances π-π stacking with the enzyme’s active site .
- Limitations: Lower solubility compared to the target compound due to the bulky hydrophobic quinoline group.
ICD (N-{3-[(Biphenyl-4yl Carbonyl) Amino]Propyl}-1H-Indole-2-Carboxamide)
Target Compound
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide?
- Methodology : Multi-step synthesis involving coupling agents (e.g., EDC, HOBt) in polar aprotic solvents (DMF, DMSO) under inert atmospheres to prevent oxidation. Key steps include:
- Amide bond formation between benzodioxolyl and thiophenemethyl moieties.
- Hydroxyl group protection/deprotection to avoid side reactions .
- Reaction monitoring via TLC and intermediate purification via column chromatography.
- Critical Parameters : Temperature control (60–80°C), catalyst-to-substrate ratios (1:1.2), and solvent drying (molecular sieves) to enhance yields .
Q. How can structural integrity and purity be validated post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., benzodioxole δ 5.9–6.1 ppm, thiophene δ 6.8–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Assay Design :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculation .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK-293) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Approach :
- Functional Group Modifications : Replace thiophene with furan or pyridine rings to alter electron density and binding affinity .
- Stereochemical Analysis : Chiral HPLC to isolate enantiomers and compare activity (e.g., R vs. S configurations at the hydroxypropyl group) .
- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or EGFR) .
Q. What strategies resolve contradictions in solubility and bioavailability data across studies?
- Methodological Adjustments :
- Solubility Profiling : Use biorelevant media (FaSSIF/FeSSIF) instead of pure buffers to mimic physiological conditions .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- In Vivo PK Studies : LC-MS/MS quantification of plasma concentrations after oral/intravenous administration in rodent models .
Q. How can reaction mechanisms and degradation pathways be elucidated?
- Techniques :
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., hydroxypropyl group) to probe rate-determining steps .
- LC-MS/MS Degradation Studies : Forced degradation (acid/base/oxidative stress) to identify hydrolytic or oxidative byproducts .
- DFT Calculations : Transition state analysis for key reactions (e.g., amide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
